molecular formula C22H23NO4 B2450268 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid CAS No. 1822489-96-2

1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid

Cat. No. B2450268
CAS RN: 1822489-96-2
M. Wt: 365.429
InChI Key: LLFFLWRZPGHUGE-UHFFFAOYSA-N
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Description

This compound, also known as 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid, has a CAS Number of 144829-96-9 . It has a molecular weight of 337.38 and its IUPAC name is 1-[(9H-fluoren-9-ylmethoxy)carbonyl]proline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23) . This code provides a detailed representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.38 . It’s typically stored at room temperature . The compound’s InChI code, which provides information about its molecular structure, is 1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23) .

Scientific Research Applications

Applications in Biocatalyst Inhibition and Biofuel Production

Carboxylic acids, like the one mentioned, serve as precursors for various industrial chemicals due to their flexibility and usage. They are fermentatively produced using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. However, at high concentrations, these acids can inhibit microbial growth, affecting the yield and titer of biofuels and biorenewable chemicals. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids is crucial for metabolic engineering strategies aimed at increasing microbial robustness and improving industrial performance (Jarboe et al., 2013).

Applications in Drug Synthesis

Levulinic acid (LEV), a derivative of carboxylic acids, is identified as a key building block chemical derived entirely from biomass. It possesses carbonyl and carboxyl functional groups, making it versatile in drug synthesis. It simplifies the drug synthesis process, reduces costs, and is involved in synthesizing various value-added chemicals. LEV plays a significant role in cancer treatment, medical materials, and other medical fields. Its potential in the field of medicine is vast, with applications ranging from direct drug synthesis to the formation of medicinally active functional groups (Zhang et al., 2021).

Applications in Bioisosterism

Carboxylic acids are integral in the pharmacophore of numerous drugs. However, due to issues like toxicity, reduced metabolic stability, or limited passive diffusion across biological membranes, medicinal chemists often turn to bioisosteres. The use of novel carboxylic acid bioisosteres, which have appeared in literature post-2013, has shown promising results in modifying bioactivity, selectivity, or physicochemical properties, overcoming the challenges faced in modern drug design (Horgan & O’ Sullivan, 2021).

Applications in Biomass Treatment and Supercritical Fluids

Carboxylic acids are used in the reactive extraction of other carboxylic acids from aqueous solutions using organic compounds and supercritical fluids. The process, known as supercritical reactive extraction, is efficient, environmentally friendly, and competitive compared to other separation methods. It's particularly beneficial for separating carboxylic acids like acetic, propionic, succinic, and citric acid (Djas & Henczka, 2018).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the specific context in which this compound is used, such as the type of reaction it’s involved in or the biological system it’s interacting with .

Safety and Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(2)12-11-19(20(24)25)23(22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFFLWRZPGHUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1822489-96-2
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid
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